2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[3-(3-methylphenyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-3-2-4-11(9-10)12-5-7-15(14-12)8-6-13/h2-5,7,9H,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHNKMCVVRLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine to introduce the ethan-1-amine group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Substitution Reactions at the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution, particularly at the C4 and C5 positions. Halogenation and coupling reactions are common:
-
Iodination :
A related pyrazol-3-amine derivative was iodinated using NaNO₂/HCl and KI at 0–28°C, yielding 3-iodo-1H-pyrazole (94.9% yield) . Similar conditions could iodinate the C4/C5 positions of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaNO₂, HCl, KI, 0–28°C, 2.75 h | 3-Iodo-1H-pyrazole derivative | ~95% |
-
Arylation :
Copper-catalyzed coupling with aryl halides (e.g., iodobenzene) under microwave irradiation (190°C, 20 min) in DMF afforded N-arylpyrazoles. For example, 1-phenyl-1H-pyrazol-3-amine was synthesized in 80% yield .
Condensation Reactions Involving the Ethanamine Group
The primary amine participates in Schiff base formation and reductive amination:
-
Schiff Base Synthesis :
Reaction with aldehydes (e.g., 4-methoxybenzaldehyde) under solvent-free conditions (120°C, 2 h) generated imine intermediates, which were reduced with NaBH₄ to yield N-alkylated products (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine) .
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 120°C, NaBH₄/MeOH | N-(4-Methoxybenzyl)pyrazole amine | Good |
-
Claisen-Schmidt Condensation :
Pyrazole amines react with ketones or aldehydes in ethanol under reflux to form β-enaminones, which cyclize to pyrazolo[3,4-b]pyridines (33% yield) .
Catalytic Coupling Reactions
Transition metal catalysts enable cross-couplings:
-
Buchwald-Hartwig Amination :
Palladium-catalyzed coupling with aryl halides could functionalize the ethanamine chain. For example, Pd(OAc)₂/XPhos facilitated C–N bond formation in related pyrazole derivatives . -
Suzuki-Miyaura Coupling :
Boronic acids react with halogenated pyrazoles under Pd catalysis. Aryl groups (e.g., naphthalen-1-yl) were introduced at the pyrazole C3 position in 27% yield .
Cyclization and Heteroannulation
The amine group participates in cyclization to form fused heterocycles:
-
Pyrazolo[1,5-a]pyrimidine Synthesis :
Reaction with β-diketones or nitroenamines under acidic conditions (e.g., ZnCl₂/HCl) yielded pyrazolo[3,4-b]pyridines. For example, 5-nitro-1H-pyrazolo[3,4-b]pyridine was isolated in 33% yield .
| 1,3-Dicarbonyl Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium 2-nitro-1,3-dioxopropan-2-ide | EtOH/HCl, reflux | Pyrazolo[3,4-b]pyridine | 33% |
Biological Activity and Molecular Docking
While not a direct chemical reaction, the compound’s bioactivity is linked to its interactions with enzymes:
-
Antimicrobial and Anticancer Activity :
Pyrazole-ethanamine derivatives showed inhibitory effects against Mycobacterium tuberculosis CYP51 (IC₅₀ = 3.55 μM) and cancer cell lines (e.g., HCT-116, IC₅₀ = 3.64 μM) .
| Target Protein | Assay Type | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| M. tuberculosis CYP51 | Molecular docking | 3.55 μM | |
| HCT-116 colorectal carcinoma | MTT assay | 3.64 μM |
Spectral Characterization
Key spectral data for structural confirmation:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models. The mechanism was linked to the downregulation of oncogenic signaling pathways .
Anti-inflammatory Effects
Compounds similar to 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine have been evaluated for their anti-inflammatory properties. These compounds often target inflammatory mediators such as cytokines and chemokines.
Case Study:
In vitro assays showed that pyrazole derivatives reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Central Nervous System Disorders
The potential of pyrazole compounds in treating central nervous system disorders is being actively researched. Their ability to modulate neurotransmitter systems makes them candidates for addressing conditions like anxiety and depression.
Case Study:
A study investigating the effects of pyrazole derivatives on G protein-coupled receptors (GPCRs) found that these compounds could act as allosteric modulators, providing a novel approach to CNS drug development .
Synthesis and Characterization
The synthesis of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves multi-step organic reactions, including cyclization processes to form the pyrazole ring. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- 3-Methylphenyl substituent : Enhances lipophilicity and may influence binding interactions.
- Ethylamine side chain : Provides a primary amine group, enabling hydrogen bonding and salt formation.
Synthetic approaches for similar compounds often involve nucleophilic substitution or coupling reactions. For example, copper-catalyzed methods (e.g., using CuBr in DMSO) are employed to attach aromatic groups to pyrazole. Ethylamine chains are typically introduced via alkylation or reductive amination.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
Physicochemical Properties
- Solubility: Ethylamine-containing derivatives (e.g.,) are more water-soluble than non-polar analogs like.
- Melting Points : Pyrazole-thiazole hybrids (e.g.,) exhibit higher melting points (>150°C) due to rigid heterocyclic systems, whereas ethylamine derivatives (e.g.,) are often liquids or low-melting solids.
Biological Activity
2-[3-(3-Methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its chemical structure can be represented as follows:
- IUPAC Name : 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported as follows:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |
| Compound B | 4.69 - 22.9 | Bacillus subtilis, E. faecalis |
| Compound C | 16.69 - 78.23 | Candida albicans |
The specific MIC for 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine remains to be determined, but its structural similarity to effective antimicrobial agents suggests potential activity.
Anticancer Activity
Research has also explored the anticancer properties of pyrazole derivatives. Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative with a similar structure demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.
The biological activity of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth.
- Receptor Modulation : Some studies indicate that these compounds may interact with specific receptors involved in cellular signaling pathways.
- Oxidative Stress Induction : Certain derivatives have been shown to increase oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of pyrazole compounds in treating various conditions:
- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that a related pyrazole compound exhibited strong antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cancer Research : In vitro studies showed that specific pyrazole derivatives could inhibit the growth of breast and prostate cancer cells by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine?
- Methodological Answer : The compound is typically synthesized via coupling reactions or condensation protocols. For example:
- Step 1 : React 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours .
- Step 2 : Extract the product with dichloramine and purify via chromatography (e.g., ethyl acetate/hexane gradient). Yields (~17–20%) may vary due to competing side reactions .
- Alternative routes involve condensation of substituted propenones with hydrazine derivatives in ethanol, followed by spectral characterization (¹H/¹³C NMR, HRMS) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., δ 8.87 ppm for pyridyl protons) and carbon shifts .
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+) .
- X-ray diffraction : Resolve crystal structures (e.g., orthorhombic systems with hydrogen-bonding motifs) .
- Melting point analysis : Validate purity (e.g., 104–107°C) .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
- Methodological Answer : Low yields (~17–20%) are often due to steric hindrance or side reactions. Strategies include:
- Catalyst screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(PPh₃)₄) for improved coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics .
- Temperature modulation : Increase to 50–60°C to accelerate kinetics but monitor decomposition risks .
Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic stability or bioavailability. Address via:
Q. What computational approaches are recommended for studying its interaction with biological targets?
- Methodological Answer : Combine:
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to TRK kinase (e.g., binding energy < −8 kcal/mol) .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .
Q. How to analyze hydrogen-bonding patterns in its crystal structures?
- Methodological Answer : Use graph-set analysis (e.g., Etter’s formalism) to classify motifs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
